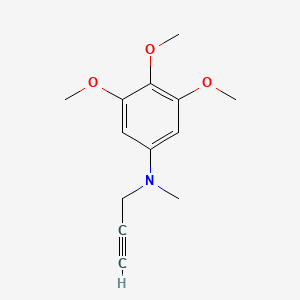
3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an aniline moiety, which is further substituted with a prop-2-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxyaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3,4,5-trimethoxyaniline is reacted with propargyl bromide under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the aniline and prop-2-yn-1-yl moieties.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group and an ethylamine side chain instead of the prop-2-yn-1-yl group.
Uniqueness
3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
3,4,5-trimethoxy-N-methyl-N-prop-2-ynylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-6-7-14(2)10-8-11(15-3)13(17-5)12(9-10)16-4/h1,8-9H,7H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAATEJTEOFTME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














